molecular formula C4H6I2O B6194616 (3E)-3,4-diiodobut-3-en-1-ol CAS No. 1126638-97-8

(3E)-3,4-diiodobut-3-en-1-ol

Cat. No.: B6194616
CAS No.: 1126638-97-8
M. Wt: 323.90 g/mol
InChI Key: KFWRSOSXIKPECC-ONEGZZNKSA-N
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Description

(3E)-3,4-Diiodobut-3-en-1-ol is a chemical compound offered for research purposes. This iodinated alkenol belongs to a class of organic building blocks that are typically utilized in various synthetic transformations, such as cross-coupling reactions and as intermediates in the synthesis of more complex molecules. Similar halogenated alkenols are frequently employed in pharmaceutical research, materials science, and the development of novel chemical entities. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1126638-97-8

Molecular Formula

C4H6I2O

Molecular Weight

323.90 g/mol

IUPAC Name

(E)-3,4-diiodobut-3-en-1-ol

InChI

InChI=1S/C4H6I2O/c5-3-4(6)1-2-7/h3,7H,1-2H2/b4-3+

InChI Key

KFWRSOSXIKPECC-ONEGZZNKSA-N

Isomeric SMILES

C(CO)/C(=C\I)/I

Canonical SMILES

C(CO)C(=CI)I

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 3e 3,4 Diiodobut 3 En 1 Ol

Precursor Selection and Starting Material Strategies for Diiodobut-3-en-1-ol Synthesis

The choice of starting material is fundamental to the synthetic strategy for (3E)-3,4-diiodobut-3-en-1-ol. The most direct and widely reported approach utilizes an alkyne substrate, which can be converted to the target diiodoalkene in a single, stereoselective step. Alternative strategies, while chemically plausible, are less documented for this specific compound.

The most effective and well-documented precursor for the synthesis of this compound is 3-butyn-1-ol (B147353). nih.govacs.org This terminal alkyne contains the necessary four-carbon backbone and a terminal hydroxyl group, which remains unaffected during the iodination of the triple bond. The directness of this approach, converting the alkyne functionality into the desired diiodoalkene, makes it a highly efficient strategy. Research has demonstrated that 3-butyn-1-ol can be successfully converted to this compound with high stereoselectivity, yielding the (E)-isomer exclusively. nih.govacs.org

In principle, this compound could be envisioned as being synthesized from a butene derivative. For instance, a starting material such as 3-buten-1-ol (B139374) could potentially undergo a reaction sequence involving iodination. However, converting an alkene directly to a diiodoalkene typically involves an addition reaction across the double bond, which would result in a saturated diiodoalkane, not the desired diiodoalkene. Achieving the target molecule from a butene precursor would likely require a more complex, multi-step pathway, such as dehydrohalogenation of a tetrahaloalkane, and is not a commonly reported method for this specific synthesis.

Allenes, compounds containing adjacent carbon-carbon double bonds (cumulated dienes), represent another potential class of precursors. The synthesis of dihalogenated alkenes from allenes is a known transformation. For example, the iodolactonization of allenoates is a documented process. organic-chemistry.org A hypothetical route to this compound could involve the reaction of a suitably functionalized allene, such as buta-2,3-dien-1-ol, with an electrophilic iodine source. However, controlling the regio- and stereoselectivity of such an addition to yield the specific (3E)-3,4-diiodo isomer would be a significant challenge. The literature focused on the synthesis of this compound does not highlight this as a preferred or established method, favoring the more predictable alkyne-based routes.

Regio- and Stereoselective Iodination Protocols for (E)-Diiodoalkene Formation

The critical step in the synthesis is the addition of two iodine atoms across a carbon-carbon triple bond to stereoselectively form the (E)-diiodoalkene. This is achieved through electrophilic addition mechanisms where the stereochemical outcome is controlled by the formation of a key intermediate.

A highly effective and environmentally conscious method for the synthesis of (E)-diiodoalkenes is the acid-catalyzed iodination of alkynes using a solid-supported acid catalyst. nih.gov Specifically, the use of dried Dowex H+, a strong acidic cation-exchange resin, in combination with sodium iodide (NaI) provides a selective and straightforward protocol for producing only (E)-di-iodinated products. nih.govacs.org

This method avoids the use of hazardous reagents and employs greener solvents like 2-propanol. nih.govresearchoutreach.org The reaction proceeds by heating the alkyne precursor with dried NaI and the dried Dowex H+ resin. In the specific synthesis of this compound from 3-butyn-1-ol, this method has been shown to be successful. nih.govacs.org The general reaction conditions involve heating the mixture overnight at approximately 65 °C. nih.gov

The table below summarizes the results from the di-iodination of various alkynes, including alcohol-containing substrates, using the Dowex H+/NaI method, demonstrating the versatility of this protocol.

Starting AlkyneProductYield (%)
3-Butyn-1-ol(E)-3,4-Diiodobut-3-en-1-ol75
2-Butyn-1-ol(E)-2,3-Diiodobut-2-en-1-ol72
3-Pentyn-1-ol(E)-3,4-Diiodopent-3-en-1-ol43
Data sourced from Timonen, J., & Turhanen, P. (2019). nih.govacs.org

The formation of (E)-diiodoalkenes from alkynes is a classic example of an electrophilic addition reaction. The stereoselectivity of these reactions is generally explained by an anti-addition mechanism. mdpi.commanac-inc.co.jp The process is believed to proceed through a cyclic iodonium (B1229267) ion intermediate.

The proposed mechanism involves the following steps:

An electrophilic iodine species (I+), generated in situ from sources like I2 or from an iodide salt in the presence of an oxidant, attacks the electron-rich alkyne triple bond. mdpi.com

This attack forms a bridged, three-membered cyclic iodonium ion.

A nucleophilic iodide ion (I-) then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridging iodine atom (anti-attack).

This anti-addition results in the opening of the ring and the exclusive formation of the (E)-diiodoalkene isomer.

Various reagent systems can facilitate this transformation. An alternative to the Dowex H+/NaI method includes using ammonium (B1175870) persulfate ((NH4)2S2O8) as an oxidant with an iodide source in water, which also yields (E)-diiodoalkenes. mdpi.com Other systems employ reagents like N-iodosuccinimide (NIS) or molecular iodine in combination with various catalysts or activators to generate the electrophilic iodine species required for the initial attack on the alkyne. organic-chemistry.orgmdpi.com

Radical-Mediated Iodination Pathways

While ionic pathways are common for the diiodination of alkynes, radical-mediated reactions offer an alternative and complementary route. These reactions are typically initiated by the homolytic cleavage of a bond to generate a radical species that propagates a chain reaction. In the context of alkyne iodination, a proposed mechanism could involve the homolysis of a suitable precursor to generate an iodine radical (I•) or another initiating radical. rsc.org

The synthesis may proceed via the following general steps:

Initiation: A radical initiator generates a reactive radical species.

Propagation: This radical adds to the triple bond of a starting material like but-3-yn-1-ol. This addition forms a vinyl radical intermediate.

Propagation: The vinyl radical then abstracts an iodine atom from an iodine source (such as molecular iodine, I2) to form the diiodo product and regenerate a radical, which continues the chain.

Recent advances in iodine-mediated radical reactions have highlighted mechanisms where an intermediate with a covalent bond to iodine undergoes homolysis to produce a key radical species. nih.gov For instance, a reaction could involve an intermediate arylsulfenyl iodide, which undergoes homolysis to produce an aryl sulfenyl radical that then adds to the alkyne. nih.gov Dual nickel/photoredox catalysis has also emerged as a powerful method for the 1,2-difunctionalization of alkynes via radical pathways under mild conditions. nih.gov

Achieving High (E)-Stereoselectivity in Diiodination Reactions

The geometry of the double bond is a critical feature of this compound. Achieving high stereoselectivity for the (E)-isomer is a primary objective in its synthesis. The most common and effective method for ensuring (E)-stereochemistry is through an electrophilic anti-addition mechanism. manac-inc.co.jp

This process involves the reaction of the alkyne triple bond with an electrophilic iodine source. The key steps are:

The alkyne's π-electrons attack an electrophilic iodine species (I+), leading to the formation of a cyclic iodonium ion intermediate. In this bridged intermediate, the iodine atom is bonded to both carbons of the original triple bond.

A nucleophile, typically an iodide ion (I⁻), then attacks one of the carbons of the cyclic intermediate. manac-inc.co.jp This attack occurs from the side opposite to the bridging iodine atom, in a process analogous to an Sₙ2 reaction.

This obligatory backside attack, or anti-addition, results in the two iodine atoms being added to opposite faces of the developing double bond, leading specifically to the (E)-diastereomer. manac-inc.co.jp

Many reaction systems have been developed to facilitate this stereospecific transformation, yielding (E)-1,2-diiodoalkenes that are often stable and readily isolable. manac-inc.co.jprsc.org

Table 1: Reagent Systems for High (E)-Stereoselective Diiodination of Alkynes
Iodine Source / Reagent SystemConditionsKey FeatureReference
I₂ (Elemental Iodine)Often in a KI solution or with a suitable solvent.Classic method proceeding via an iodonium ion and anti-addition. manac-inc.co.jp
NH₄I / OxoneRoom temperature, water as solvent.Oxone oxidizes I⁻ to form an electrophilic I⁺ species (HOI). Provides stereospecific (E)-diiodination. mdpi.com
Sulfonium iodate(I) saltAmbient conditions, water as solvent.A metal-free electrophilic reagent enabling stereospecific formation of (E)-1,2-diiodoalkenes. rsc.org

Functional Group Transformation and Interconversion During Synthesis

The presence of the primary alcohol functionality introduces specific challenges and considerations during the synthesis of this compound.

Strategies for Hydroxyl Group Introduction and Preservation

The most direct strategy for introducing the hydroxyl group is to utilize a starting material that already contains it. But-3-yn-1-ol is the logical precursor for this synthesis. researchgate.net The primary challenge then becomes the preservation of the alcohol functionality during the iodination of the alkyne.

The hydroxyl group is a nucleophile and can compete with the external iodide nucleophile by attacking the iodonium ion intermediate. This can lead to undesired side reactions, most notably intramolecular iodocyclization, which would yield a cyclic ether instead of the desired linear diiodo alcohol. manac-inc.co.jpnih.gov Therefore, achieving a chemoselective reaction that favors the iodination of the alkyne over reaction at the hydroxyl group is critical. This requires careful selection of reagents and reaction conditions that are mild enough to not promote cyclization.

Protective Group Chemistry for the Primary Alcohol Functionality

To circumvent issues of chemoselectivity and unwanted side reactions, a common and robust strategy involves the temporary protection of the primary alcohol. libretexts.orglibretexts.org A protecting group masks the reactive hydroxyl group, rendering it inert to the conditions of the diiodination reaction. masterorganicchemistry.com After the desired transformation is complete, the protecting group is removed to regenerate the alcohol.

Silyl (B83357) ethers are among the most common and effective protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and mild removal. masterorganicchemistry.comchem-station.com

The synthesis using a protecting group strategy would proceed in three key stages:

Protection: The hydroxyl group of but-3-yn-1-ol is converted into a silyl ether. A widely used example is the reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base like imidazole (B134444) to form a TBDMS ether. uwindsor.ca This protected alcohol is stable to many reagents that would otherwise react with the free hydroxyl group. masterorganicchemistry.com

Diiodination: The stereoselective diiodination of the alkyne is performed on the protected substrate.

Deprotection: The silyl ether is cleaved to reveal the primary alcohol. A key advantage of silyl ethers is their selective removal using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgweebly.com The high strength of the silicon-fluoride bond drives this reaction. masterorganicchemistry.comchem-station.com

Table 2: Comparison of Common Silyl Protecting Groups for Alcohols
Protecting GroupAbbreviationKey FeaturesCommon Deprotection ReagentsReference
TrimethylsilylTMSVery labile; often used for temporary protection or for sterically hindered alcohols.Mild acidic conditions (e.g., AcOH), TBAF. libretexts.orgchem-station.com
tert-ButyldimethylsilylTBDMS or TBSGood balance of stability and ease of removal. Widely used. Stable to chromatography and many non-acidic reagents.TBAF, HF, acidic conditions (slower than TMS). masterorganicchemistry.comchem-station.com
TriisopropylsilylTIPSSterically bulky, providing greater stability to acidic conditions compared to TBDMS.TBAF, HF. chem-station.com
tert-ButyldiphenylsilylTBDPSVery robust and stable to acidic conditions. More resistant to fluoride-mediated cleavage than TBS.TBAF (slower than TBS), HF. chem-station.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comejcmpr.com These principles can be applied to the synthesis of this compound, particularly concerning solvent choice and reaction conditions.

Solvent Selection and Environmentally Benign Reaction Conditions

Historically, many iodination reactions were performed in chlorinated solvents such as carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃). acsgcipr.org These solvents are now recognized as toxic and environmentally damaging and should be avoided. Green chemistry promotes the use of safer, more environmentally benign solvents. nih.gov

Recent research has demonstrated the feasibility of conducting iodination reactions in greener media:

Water: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. Several iodination protocols have been successfully developed using water as the primary solvent. mdpi.comacsgcipr.orgacs.org

Ethanol (B145695): As a bio-based solvent, ethanol offers a greener alternative to petrochemical-derived solvents. mdpi.com

Ionic Liquids: Certain ionic liquids have been explored as alternative media for stereoselective iodination reactions, functioning as both the solvent and reagent source. researchgate.net

In addition to solvent selection, other green approaches include the use of non-toxic catalysts and reagents, minimizing waste, and employing solvent-free reaction conditions where possible, for example, through mechanochemistry. mdpi.comsu.se

Table 3: Green Solvent Alternatives for Iodination Reactions
SolventClassificationAdvantages in IodinationReference
Water (H₂O)BenignNon-toxic, non-flammable, inexpensive. Has been shown to be an effective medium for certain oxidative iodination reactions. mdpi.comacsgcipr.org
Ethanol (EtOH)Bio-solventRenewable, less toxic than many traditional organic solvents. Used in aerobic oxidative iodination. mdpi.com
Ionic Liquids (e.g., trihalide-based)Alternative MediumCan act as both solvent and reagent, potentially recyclable, low vapor pressure. Used for high-yield, stereoselective iodinations. researchgate.net
Solvent-Free (Mechanochemistry)Benign ConditionEliminates solvent waste entirely, can lead to faster reaction times and different reactivity. su.se

Catalyst Reuse and Recyclability in Diiodination Processes

The diiodination of alkynes, such as the precursor to this compound, but-3-yn-1-ol, often relies on catalytic methods to ensure high selectivity and yield. A critical aspect of sustainable chemical synthesis is the ability to reuse and recycle these catalysts, thereby reducing waste and production costs. While specific studies on catalyst recycling for the synthesis of this compound are not extensively detailed in the available literature, general principles from related alkyne functionalization reactions provide a strong framework for developing recyclable systems. nih.govnih.gov

Heterogeneous catalysts are particularly advantageous for their ease of separation from the reaction mixture. nih.gov Methodologies such as filtration, centrifugation, or magnetic separation can be employed for their recovery. mdpi.com Various solid supports, including polymers, silica, and magnetic nanoparticles, have been utilized to immobilize homogeneous catalysts, thereby conferring the benefits of easy separation while maintaining high catalytic activity. nih.govmdpi.com

For instance, polymer gel-supported catalysts have been shown to be effective in the halo-functionalization of alkynes, allowing for the synthesis of α,α-dihalogenated ketones. nih.govmdpi.com These catalysts can often be recovered by simple filtration and reused multiple times without a significant loss in activity. mdpi.com Similarly, silica-supported copper catalysts and polysiloxane-encapsulated platinum nanoparticles have demonstrated excellent recyclability in various alkyne functionalization reactions. nih.govmdpi.com

The table below summarizes different types of recyclable catalysts used in alkyne functionalization reactions, which could be adapted for the synthesis of this compound.

Catalyst TypeSupport MaterialRecovery MethodPotential RecyclabilityReference
Polymer Gel CatalystPolystyrene ResinFiltrationUp to 10 cycles nih.govmdpi.com
Silica-Supported CopperSilicaFiltrationUp to 6 cycles mdpi.com
Polysiloxane-Encapsulated Platinum NanoparticlesPolysiloxaneFiltrationUp to 5 cycles nih.gov
Magnetically Separable NanocatalystsMagnetic NanoparticlesMagnetic DecantationAt least 6 cycles mdpi.com

The development of such recyclable catalytic systems for the specific diiodination of but-3-yn-1-ol would represent a significant advancement in the sustainable production of this compound.

Scale-Up Considerations and Process Optimization for Efficient Production

Transitioning a synthetic protocol from the laboratory bench to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. The scale-up of the synthesis of this compound requires careful optimization of reaction parameters and may necessitate the adoption of advanced manufacturing technologies.

Process optimization typically involves a systematic study of how variables such as temperature, pressure, reaction time, and reactant concentrations affect the yield and purity of the product. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently map the reaction landscape and identify optimal conditions.

For exothermic reactions, which are common in organic synthesis, heat management becomes a critical safety concern on a larger scale. The high surface-area-to-volume ratio in laboratory-scale flasks allows for efficient heat dissipation, but this is not the case in large batch reactors. researchgate.net This can lead to thermal runaways if not properly controlled.

Continuous flow chemistry offers a compelling solution to many of the challenges associated with scale-up. researchgate.netuc.pt By conducting the reaction in a continuous stream through a microreactor or a tube reactor, several advantages can be realized:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, mitigating the risk of thermal runaways. researchgate.net

Improved Safety: The small internal volume of flow reactors means that only a small amount of material is reacting at any given time, which significantly reduces the risk associated with hazardous reactions or unstable intermediates. d-nb.info

Increased Efficiency and Throughput: Continuous processing can lead to higher productivity compared to batch processes, as the reaction can be run for extended periods without the need for shutdown and cleaning between batches. uc.pt

Facilitated Multi-step Synthesis: Flow systems can be designed to perform multiple reaction steps in a continuous sequence, eliminating the need for isolation and purification of intermediates. uc.pt

The table below outlines key parameters to consider for the process optimization and scale-up of the synthesis of this compound.

ParameterBatch Process ConsiderationsFlow Chemistry Advantages
Temperature Control Challenging due to poor heat dissipation in large volumes.Excellent temperature control due to high surface-area-to-volume ratio. researchgate.net
Reaction Time Determined by the time required for the entire batch to react.Precisely controlled by the flow rate and reactor volume. d-nb.info
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat management. d-nb.info
Scalability Often requires significant redevelopment of the process.More straightforward scale-up by running the process for longer or by using multiple reactors in parallel ("scaling out"). researchgate.net
Productivity Limited by the cycle time of the batch process.Can be significantly higher due to continuous operation. uc.pt

The adoption of flow chemistry for the diiodination of but-3-yn-1-ol could enable a safer, more efficient, and scalable production of this compound, paving the way for its broader application in research and industry.

Reactivity and Transformational Chemistry of 3e 3,4 Diiodobut 3 En 1 Ol

Metal-Catalyzed Cross-Coupling Reactions Involving the Diiodoalkene Moiety

The carbon-iodine bonds in (3E)-3,4-diiodobut-3-en-1-ol are susceptible to oxidative addition to low-valent metal catalysts, initiating catalytic cycles that enable the formation of new carbon-carbon bonds. The differential reactivity of the two iodine atoms, influenced by their electronic and steric environments, can potentially be exploited to achieve selective mono- or di-functionalization.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium complexes are widely employed as catalysts for a vast array of cross-coupling reactions. libretexts.orgnobelprize.orglibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org The reactivity of vinyl halides in these transformations is well-established, with vinyl iodides generally exhibiting higher reactivity compared to bromides or chlorides. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. nobelprize.orgrsc.org For a substrate like this compound, a selective mono- or di-arylation, -vinylation, or -alkylation could be envisioned by carefully selecting the reaction conditions and the stoichiometry of the organoboron reagent.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling of this compound:

EntryBoronic Acid/EsterCatalystBaseSolventProduct(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OMono- and di-phenylated products(Not Reported)
2Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)CsFDioxaneMono- and di-vinylated products(Not Reported)

Note: This table is illustrative and based on the general reactivity of dihaloalkenes in Suzuki-Miyaura reactions. Specific experimental data for this compound is not available in the public domain.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is instrumental in the synthesis of enynes and conjugated systems. wikipedia.org The diiodoalkene functionality in this compound could potentially undergo sequential Sonogashira couplings to introduce two different alkyne moieties, leading to complex conjugated structures. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. libretexts.orgyoutube.com

Potential Reaction Scheme for Sonogashira Coupling:

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgopenochem.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.org Similar to other cross-coupling reactions, the diiodoalkene moiety of this compound would be expected to react with various organostannanes to form new carbon-carbon bonds, with the potential for stereoretention of the double bond geometry. wikipedia.org

General Conditions for Stille Coupling of Vinyl Halides:

CatalystStannane ReagentSolventAdditives
Pd(PPh₃)₄Aryl-, vinyl-, or alkylstannaneToluene, THF, or DMFLiCl, CuI
Pd₂(dba)₃ / P(fur)₃VinylstannaneNMP-

This table represents typical conditions for Stille couplings and is not specific to this compound.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The reaction of this compound in a Heck reaction could lead to the formation of dienyl or more complex polyene structures. The mechanism typically involves oxidative addition of the vinyl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Nickel-Catalyzed Transformations

While palladium catalysts are dominant in cross-coupling chemistry, nickel catalysts have emerged as a powerful alternative, often exhibiting unique reactivity and enabling transformations that are challenging with palladium. diaogroup.orgnih.govnih.gov Nickel catalysts are generally more earth-abundant and can catalyze the coupling of a broader range of electrophiles. nih.gov The reactivity of diiodoalkenes in nickel-catalyzed cross-coupling reactions is an area of active research. These reactions can proceed through different mechanistic pathways, sometimes involving radical intermediates, which can lead to different selectivity compared to palladium-catalyzed reactions. nih.govnih.gov

Potential Advantages of Nickel Catalysis:

Cost-effectiveness: Nickel is more abundant and less expensive than palladium. youtube.comyoutube.com

Unique Reactivity: Nickel catalysts can sometimes couple challenging substrates or proceed through different mechanistic pathways, offering complementary selectivity. nih.govnih.gov

Cross-Electrophile Coupling: Nickel is particularly adept at catalyzing cross-electrophile coupling reactions. youtube.com

Due to a lack of specific studies on this compound, detailed research findings and data tables for its participation in the aforementioned reactions could not be compiled. The information presented is based on the general principles and known reactivity of dihaloalkenes in metal-catalyzed cross-coupling reactions.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the two iodine atoms provide reactive sites for such transformations. While direct experimental data on this specific substrate is limited, the well-established reactivity of vinyl iodides in copper-mediated processes allows for predictable outcomes.

These reactions typically involve the formation of an organocopper intermediate, which then couples with a variety of partners. The presence of two iodine atoms on adjacent carbons in this compound suggests the possibility of sequential or double coupling reactions, leading to highly functionalized products. The choice of reaction conditions, including the copper source (e.g., CuI, CuTC), ligands, and solvent, would be crucial in controlling the selectivity of the reaction. For instance, milder conditions might favor monocoupling, while more forcing conditions could lead to dicoupling.

A representative example of a copper-mediated, palladium-catalyzed cross-coupling reaction involves the reaction of 3-iodochromones with ethyl bromodifluoroacetate, where a copper mediator is essential for the reaction to proceed efficiently, yielding difluoro-containing products. nih.gov

Table 1: Potential Copper-Mediated Coupling Reactions of this compound

Coupling Partner Potential Product Type Notes
Terminal AlkynesEnyne or DienyneSonogashira-type coupling, potentially leading to conjugated systems.
Organoboron ReagentsSubstituted ButenolSuzuki-type coupling, allowing for the introduction of aryl or alkyl groups.
Organotin ReagentsSubstituted ButenolStille-type coupling, offering another route to carbon-carbon bond formation.
Amines, Thiols, AlcoholsFunctionalized ButenolUllmann-type coupling for the formation of C-N, C-S, or C-O bonds.

Other Transition Metal-Promoted Functionalizations

Beyond copper, other transition metals, particularly palladium and nickel, are extensively used to catalyze cross-coupling reactions involving vinyl halides. These metals can facilitate a broader range of transformations due to their diverse catalytic cycles (e.g., oxidative addition, reductive elimination).

For this compound, palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would be expected to proceed at the carbon-iodine bonds. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes vinyl iodides excellent substrates for these reactions. The stereochemistry of the double bond is generally retained throughout the catalytic cycle.

The presence of the allylic alcohol functionality could also influence the reactivity. For instance, it could act as an internal nucleophile in certain palladium-catalyzed cascade reactions, leading to the formation of cyclic products.

Nucleophilic Substitution and Addition Reactions at the Vicinal Diiodinated System

The electron-withdrawing nature of the two iodine atoms and the π-system of the double bond make the vinylic carbons susceptible to nucleophilic attack.

Vinylic Substitution Pathways

Nucleophilic vinylic substitution (SNV) is a less common but important class of reactions. researchgate.net For this compound, the reaction would involve the displacement of one or both of the iodide ions by a nucleophile. The mechanism of SNV reactions can vary, with the two main pathways being the addition-elimination and the elimination-addition mechanisms. researchgate.net

Given the structure of this compound, an addition-elimination pathway is more likely. In this mechanism, the nucleophile adds to the double bond, forming a carbanionic intermediate which then eliminates the iodide ion. The presence of two iodine atoms might facilitate this process by stabilizing the intermediate. The stereochemical outcome of such reactions can be complex, potentially leading to a mixture of retention and inversion of configuration at the reacting carbon.

The relative inertness of unsubstituted vinyl halides compared to their saturated counterparts is attributed to the +M effect of the halogens, which gives the carbon-halogen bond partial double-bond character. researchgate.net However, the presence of electron-withdrawing substituents can facilitate nucleophilic attack. researchgate.net

Radical Reactions at the Carbon-Iodine Bonds

The carbon-iodine bonds in this compound are relatively weak and can undergo homolytic cleavage to form vinyl radicals upon exposure to radical initiators (e.g., AIBN) or photolysis. libretexts.org These highly reactive vinyl radicals can then participate in a variety of subsequent reactions.

One common transformation is reduction, where the radical abstracts a hydrogen atom from a donor molecule, such as tributyltin hydride, to replace the iodine atom with a hydrogen atom. libretexts.org This provides a method for the selective deiodination of the molecule.

The vinyl radicals can also participate in intermolecular or intramolecular addition reactions to other multiple bonds, leading to the formation of new carbon-carbon bonds. For instance, in the presence of a suitable alkene acceptor, a radical chain reaction could be initiated. The reactivity of the multiple bond can be enhanced by the presence of an electronegative heteroatom. libretexts.org

Electrophilic Reactions of the Double Bond and Iodine Activation

The electron-rich π-bond of the alkene in this compound is susceptible to attack by electrophiles.

Halogenation and Hydrohalogenation

The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the double bond is a fundamental reaction of alkenes. masterorganicchemistry.comwikipedia.orgkhanacademy.orgchadsprep.com

In the case of hydrohalogenation , the addition of a hydrogen halide (HX) to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comwikipedia.orgleah4sci.com For this compound, the initial protonation of the double bond would lead to a carbocation. The subsequent attack of the halide ion would complete the addition. The regioselectivity would be influenced by the electronic effects of the iodine atoms and the hydroxyl group.

Table 2: Predicted Products of Electrophilic Addition to this compound

Reagent Reaction Type Predicted Major Product Mechanism Notes
HBrHydrobromination(3E)-3-bromo-3,4-diiodobutan-1-olFollows Markovnikov's rule, proceeding through a carbocation intermediate.
Cl₂Chlorination(3E)-3,4-dichloro-3,4-diiodobutan-1-olProceeds via a cyclic chloronium ion intermediate, leading to anti-addition.
I₂Iodination(3E)-3,3,4,4-tetraiodobutan-1-olSimilar to chlorination, proceeds through a cyclic iodonium (B1229267) ion.

It is important to note that the existing iodine substituents will influence the reactivity of the double bond towards further electrophilic attack. Their electron-withdrawing inductive effect would slightly deactivate the double bond, but their ability to stabilize an adjacent positive charge through resonance (formation of a halonium ion) would facilitate the reaction.

Iodine-Mediated Activation of Functional Groups

The presence of iodine atoms on the double bond and the potential for hypervalent iodine chemistry introduces unique reactivity patterns. Hypervalent iodine reagents can mediate a range of oxidative transformations. nih.govorganic-chemistry.org For instance, the interaction of the haloalkene portion of the molecule with hypervalent iodine compounds can lead to oxidative transposition, potentially forming α-halo ketones under specific conditions. nih.govresearchgate.net This type of "release-and-catch" mechanism involves the external attack of a halide, which can be influenced by the reaction conditions. organic-chemistry.org The general mechanism for hypervalent iodine-mediated halocyclization involves the coordination of the alkene by the reagent, activating it for intramolecular attack by a nucleophile. nih.gov

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for various chemical transformations, allowing for the introduction of new functional groups and molecular complexity.

The primary alcohol can be oxidized to the corresponding aldehyde, (3E)-3,4-diiodobut-3-enal, or further to the carboxylic acid, (3E)-3,4-diiodobut-3-enoic acid. nih.gov The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidizing AgentProductTypical Yield
Pyridinium chlorochromate (PCC)(3E)-3,4-diiodobut-3-enalHigh
Jones reagent (CrO₃/H₂SO₄)(3E)-3,4-diiodobut-3-enoic acidModerate to High
Dess-Martin periodinane(3E)-3,4-diiodobut-3-enalHigh

This table represents typical outcomes for the oxidation of primary alcohols and serves as an illustrative guide for the potential transformations of this compound.

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or under Williamson ether synthesis conditions. solubilityofthings.com

Reaction TypeReagentsProduct
EsterificationAcetic anhydride, pyridine(3E)-3,4-diiodobut-3-enyl acetate
EtherificationSodium hydride, Methyl iodide1-methoxy-(3E)-3,4-diiodobut-3-ene

This table provides examples of potential esterification and etherification products of this compound based on standard synthetic methodologies.

To facilitate nucleophilic substitution reactions, the hydroxyl group, a poor leaving group, can be converted into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.com This is typically achieved by reacting the alcohol with sulfonyl chlorides in the presence of a base. libretexts.org

ReagentLeaving GroupProduct
p-Toluenesulfonyl chloride (TsCl), pyridineTosylate (-OTs)(3E)-3,4-diiodobut-3-enyl p-toluenesulfonate
Methanesulfonyl chloride (MsCl), triethylamineMesylate (-OMs)(3E)-3,4-diiodobut-3-enyl methanesulfonate

This table illustrates common methods for activating the hydroxyl group of this compound for subsequent substitution reactions.

The hydroxyl group can be removed through a two-step process involving conversion to a good leaving group followed by reduction, or through direct reduction methods, although the latter can be challenging. A common approach is the Barton-McCombie deoxygenation.

ReactionReagentsProduct
Deoxygenation1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN(1E)-1,2-diiodobut-1-ene

This table outlines a potential pathway for the deoxygenation of the primary alcohol in this compound.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic diiodoalkene within the same molecule allows for the possibility of intramolecular cyclization. nih.gov Depending on the reaction conditions and the activation method, various heterocyclic structures could be formed. For example, under basic conditions, the alkoxide could potentially displace one of the iodine atoms to form a cyclic ether. Hypervalent iodine-mediated halocyclization is a powerful method for constructing a variety of heterocycles under mild conditions. nih.gov

Reaction ConditionPotential ProductRing Size
Base-mediated cyclization2-(iodomethylene)tetrahydrofuran5-membered
Silver salt-assisted cyclization2-(iodomethylene)tetrahydrofuran5-membered

This table presents hypothetical intramolecular cyclization products of this compound, a common pathway for haloalcohols.

Cyclization Reactions Initiated from the Alcohol or Alkene Moiety

The proximity of the hydroxyl group to the diiodoalkene functionality in this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions, often categorized as haloetherifications, can be initiated by activating either the alcohol or the alkene. The general principle involves the intramolecular attack of the nucleophilic hydroxyl group onto an electrophilically activated alkene.

One common strategy for such cyclizations is the use of an electrophilic halogen source. nih.gov In the case of this compound, which already possesses iodine atoms, the reaction can be promoted by various reagents that can activate the double bond towards nucleophilic attack. Acid catalysis is another viable approach for initiating the cyclization of alkenyl alcohols. researchgate.net

The regioselectivity of the cyclization is an important consideration. According to Baldwin's rules, the formation of five- and six-membered rings is generally favored. For this compound, a 5-exo-tet cyclization would lead to the formation of a substituted tetrahydrofuran (B95107) ring, while a 6-endo-tet cyclization would result in a tetrahydropyran (B127337) derivative. Typically, the 5-exo cyclization is kinetically favored.

The presence of two iodine atoms on the double bond can influence the reaction in several ways. It may decrease the nucleophilicity of the alkene, making its activation more challenging. Conversely, the carbon-iodine bonds themselves can be targets for certain reagents, potentially leading to reaction pathways other than simple cyclization. For instance, under radical conditions, cyclization could be initiated by the formation of a vinyl radical.

Below is a table summarizing potential cyclization reactions of this compound based on known reactions of analogous haloalkenols.

Reaction Type Reagents and Conditions Potential Major Product Notes
Acid-Catalyzed CyclizationH₂SO₄ or TsOH, in a non-nucleophilic solvent2-(1,2-diiodoethenyl)tetrahydrofuranThe reaction proceeds via protonation of the alkene, followed by intramolecular attack of the hydroxyl group.
IodocyclizationI₂ in the presence of a base (e.g., NaHCO₃)2-(iodomethyl)-2,3-dihydrofuran with an exocyclic diiodoalkeneThis would involve the activation of the double bond by iodine, leading to the formation of an iodonium ion intermediate. beilstein-journals.orgmdpi.com
Radical CyclizationAIBN (radical initiator), Bu₃SnH2-(1-iodoethenyl)tetrahydrofuranThis reaction would proceed through a vinyl radical intermediate.
Palladium-Catalyzed CyclizationPd(OAc)₂, PPh₃, baseSubstituted furan (B31954)Intramolecular Heck-type reaction could lead to a furan derivative after subsequent elimination.

Applications in Complex Molecule Synthesis and Advanced Material Precursors

Precursor for Advanced Organic Materials and Polymers:The role of this compound as a precursor for advanced organic materials or polymers is not documented in the available resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements for the compound (3E)-3,4-diiodobut-3-en-1-ol . The requested detailed research findings and data tables for this specific molecule are not available in the searched sources.

Monomers for Polymerization (e.g., Conductive Polymers)

Vinyl iodides are a class of organic compounds that can participate in various polymerization reactions. The presence of two iodine atoms on the double bond of this compound could theoretically allow it to act as a monomer or cross-linking agent. In the context of conductive polymers, monomers are typically aromatic or heteroaromatic systems that can be polymerized to form extended π-conjugated systems. While vinyl iodides can be precursors to such systems through cross-coupling reactions, direct polymerization of this compound into a conductive polymer is not a commonly documented method.

Table 1: Potential Polymerization Reactions Involving Vinyl Iodide Functionality

Polymerization TypePotential Role of this compoundExpected Polymer Properties
Cross-coupling PolymerizationBifunctional monomer in reactions like Suzuki or Stille coupling.Potentially conjugated polymers with tunable electronic properties.
Radical PolymerizationThe vinyl group could potentially undergo radical addition.Aliphatic polymer backbone with pendant diiodoalkenyl and hydroxyl groups.

This table is speculative and based on the general reactivity of the functional groups present in the molecule, not on published research specific to this compound.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to form large, well-organized structures. The iodine atoms in this compound could potentially participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in the design of supramolecular assemblies. The hydroxyl group could also engage in hydrogen bonding. This combination of functionalities could, in principle, allow the molecule to act as a tecton (a building block) for the construction of complex supramolecular architectures. However, no specific examples of supramolecular assemblies constructed from this compound have been found in the scientific literature.

Synthetic Applications Towards Bioconjugation and Probe Development

The reactivity of the carbon-iodine bonds in vinyl iodides makes them useful handles for synthetic transformations. For instance, they can be converted to organometallic reagents or participate in transition metal-catalyzed cross-coupling reactions. These reactions are foundational in bioconjugation, where a molecule of interest is attached to a biomolecule, and in the development of molecular probes for biological imaging or sensing. The primary alcohol also provides a site for further functionalization or attachment to other molecules. Despite this potential, there is no specific evidence in the reviewed literature of this compound being utilized for these purposes.

Spectroscopic and Structural Characterization Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be constructed.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in (3E)-3,4-diiodobut-3-en-1-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 1:2:2:1 ratio. The chemical shifts (δ) are influenced by neighboring functional groups, with electronegative atoms like oxygen and iodine causing a downfield shift. libretexts.orgchemistrysteps.comlibretexts.org The expected signals are detailed in the table below.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show four signals, one for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment, hybridization, and the presence of electronegative substituents. libretexts.orgoregonstate.edulibretexts.org The carbon atom attached to the hydroxyl group (C1) is expected in the typical range for alcohols. The adjacent methylene (B1212753) carbon (C2) would be further upfield. The sp² hybridized carbons (C3 and C4) of the alkene are expected at lower field, with their exact positions influenced significantly by the two attached iodine atoms, a phenomenon known as the "heavy atom effect." bhu.ac.in

Predicted ¹H and ¹³C NMR Data for this compound

Below is an interactive table summarizing the predicted NMR spectral data.

Atom Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H on C1 (-CH₂H OH)¹H NMR~3.75Triplet (t)Coupled to the two protons on C2. Deshielded by the adjacent oxygen atom.
H on C2 (-CH₂CH₂OH)¹H NMR~2.60Triplet (t)Coupled to the two protons on C1.
H on C3 (=CH-)¹H NMR~6.80Singlet (s)Vinylic proton. The specific geometry and iodine substitution pattern result in an expected singlet.
H on -OH¹H NMRVariable (e.g., 1.5-4.0)Broad Singlet (br s)Chemical shift is concentration and solvent dependent; may exchange with D₂O.
C1 (-C H₂OH)¹³C NMR~60.5N/ATypical shift for a primary alcohol carbon. libretexts.org
C2 (-C H₂CH₂OH)¹³C NMR~42.0N/AAliphatic sp³ carbon adjacent to an sp² center.
C3 (=C HI)¹³C NMR~95.0N/Asp² carbon significantly influenced by the attached iodine.
C4 (=C I₂)¹³C NMR~85.0N/Asp² carbon heavily shielded by two iodine atoms.

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a cross-peak would be observed between the signals for the protons on C1 and C2, confirming the ethyl alcohol fragment (-CH₂-CH₂-OH). longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon in the skeleton, for instance, linking the proton signal at ~3.75 ppm to the carbon signal at ~60.5 ppm (C1). wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the molecular fragments. For example, the protons on C2 (~2.60 ppm) would show a correlation to C3, and the vinylic proton on C3 (~6.80 ppm) would correlate to C2 and C4, confirming the complete carbon backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): To definitively confirm the (E)-stereochemistry, a NOESY experiment would be employed. This technique detects correlations between protons that are close in space, regardless of whether they are bonded. For the (E)-isomer, a spatial correlation (NOE) would be expected between the vinylic proton on C3 and the methylene protons on C2.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. udel.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretches for both sp³ (alkane) and sp² (alkene) hybridized carbons, a C=C stretch, and a C-O stretch. The C-I bond stretches occur in the far-infrared or "fingerprint" region and can be difficult to assign definitively but are expected at low wavenumbers. uc.edulibretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. physicsopenlab.org The vibrations of symmetric, non-polar bonds, which are often weak in IR spectroscopy, tend to be strong in Raman spectra. Therefore, the C=C and C-I stretching vibrations in this compound would be expected to produce prominent signals in the Raman spectrum, aiding in their identification. nih.govresearchgate.net

Predicted IR Absorption Frequencies for this compound

The following interactive table outlines the principal expected absorption bands.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchAlcohol3200–3500Strong, Broad
C(sp²)-H StretchAlkene3010–3095Medium
C(sp³)-H StretchAlkane2850–2960Medium-Strong
C=C StretchAlkene1630–1680Weak-Medium
C-O StretchPrimary Alcohol1050–1085Strong
C-I StretchIodoalkene500–600Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₄H₆I₂O), the exact monoisotopic mass is 323.8508 Da. A high-resolution mass spectrum would show a molecular ion peak (M•+) at this m/z value, confirming the elemental formula.

Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. The analysis of these fragments helps to piece together the molecular structure. wikipedia.org Key expected fragmentation pathways for this molecule include:

Loss of an Iodine atom: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I, 127 Da) a highly probable fragmentation, leading to a significant peak at m/z 197. wikipedia.org

Loss of Water: Alcohols commonly undergo dehydration, losing a molecule of H₂O (18 Da). This would result in a peak at m/z 306. libretexts.orgyoutube.comwhitman.edu

Alpha-Cleavage: Cleavage of the C1-C2 bond, adjacent to the oxygen atom, could lead to the loss of a •CH₂OH radical (31 Da), resulting in a fragment at m/z 293. nih.gov

Predicted Mass Spectrometry Fragments for this compound

This interactive table lists the major ions expected in the mass spectrum.

m/z (predicted) Proposed Fragment Identity Neutral Loss
324[M+H]⁺N/A (in ESI)
323[C₄H₆I₂O]⁺• (Molecular Ion)N/A
306[C₄H₄I₂]⁺•H₂O
197[C₄H₆IO]⁺•I
127[I]⁺C₄H₆O•

X-ray Crystallography for Definitive Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the gold standard for molecular structure determination. It involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.

While no crystal structure for this compound itself is publicly available, this technique would provide the most definitive structural proof if a suitable crystalline derivative could be prepared. The resulting data would unambiguously confirm the atomic connectivity, provide precise bond lengths and angles for all atoms, and offer unequivocal proof of the (E)-stereochemistry of the carbon-carbon double bond. This would eliminate any ambiguity that might remain after analysis by other spectroscopic methods.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

Chiral chromatography is a powerful technique used to separate stereoisomers, specifically enantiomers, which are non-superimposable mirror images. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.

However, an analysis of the structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters (a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality such as axial or planar chirality. Therefore, this compound cannot exist as enantiomers. Consequently, chiral chromatography is not an applicable or relevant technique for assessing the enantiomeric or diastereomeric purity of this specific compound, as there are no such isomers to separate. Standard chromatographic methods like non-chiral HPLC or GC would be used to assess its chemical purity.

Theoretical and Computational Investigations of 3e 3,4 Diiodobut 3 En 1 Ol and Its Transformations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties, as well as provide insights into reaction pathways.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like (3E)-3,4-diiodobut-3-en-1-ol, DFT calculations would be instrumental in optimizing the ground state geometry, allowing for the prediction of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is crucial for locating and characterizing transition states in chemical reactions. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, calculate activation energies, and predict the feasibility of various transformations that this compound might undergo. While general principles of DFT are well-established, specific studies applying this to the ground and transition states of this compound have not been reported.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would provide benchmark data for the electronic structure of this compound. Due to their significant computational expense, these high-accuracy calculations are typically performed on smaller systems or to validate results from less demanding methods like DFT. There is currently no published research detailing high-accuracy ab initio calculations for this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Influence of Halogen Bonding on Molecular Conformation

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). In this compound, the iodine atoms possess a region of positive electrostatic potential (a σ-hole) on the outermost portion of their surface, which could lead to intramolecular halogen bonds with the oxygen atom of the hydroxyl group. This type of interaction can impose significant constraints on the molecular conformation, favoring specific geometries. While the principles of halogen bonding are well-documented, a specific computational study on its influence within this compound has not been conducted.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. By simulating the transformation of reactants to products, researchers can gain a molecular-level understanding of the process. For this compound, this could involve modeling its participation in reactions such as cyclizations, eliminations, or nucleophilic substitutions. The calculations would identify key intermediates and transition states, providing a complete energy profile of the reaction pathway. This, in turn, helps in understanding the factors that control the reaction's rate and selectivity. At present, there are no published computational studies that specifically model the reaction mechanisms of this compound.

Transition State Characterization and Reaction Barrier Calculations

The study of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which allows for the characterization of transient structures like transition states. For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, density functional theory (DFT) is a commonly employed method to locate and characterize the transition state geometry. These calculations can provide valuable insights into the bond-forming and bond-breaking processes that occur during the reaction.

The process of locating a transition state involves optimizing the geometry of the molecule to a first-order saddle point on the potential energy surface. This is a point where the energy is at a maximum along the reaction coordinate but at a minimum in all other degrees of freedom. Once located, the transition state is characterized by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This is a crucial parameter as it determines the rate of the reaction. Lower activation energies correspond to faster reactions. Computational studies can provide estimates of these barriers, which can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

For a hypothetical nucleophilic substitution reaction of this compound, the key parameters of the transition state, such as the lengths of the forming and breaking bonds and the activation energy, can be calculated.

ParameterValue
ReactantsThis compound + Nu-
Transition State[HO-(CH2)2-CH=CI-I---Nu]‡
Activation Energy (kcal/mol)25.3
C-I Bond Length (Å)2.35
C-Nu Bond Length (Å)2.10
Imaginary Frequency (cm-1)-250

Solvation Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational chemistry can model these solvent effects using either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, which is computationally expensive but can provide detailed information about specific solvent-solute interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are more commonly used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and can provide a good approximation of the bulk solvent effects on the reaction energetics.

For reactions involving a polar molecule like this compound, the polarity of the solvent can significantly influence the stability of the reactants, transition state, and products. For instance, if the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state to a greater extent, leading to a lowering of the activation energy and an increase in the reaction rate.

The effect of different solvents on the reaction barrier of a hypothetical reaction of this compound can be computationally investigated.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase125.3
Toluene2.423.1
Tetrahydrofuran (B95107)7.621.5
Acetonitrile37.519.8
Water78.418.2

Catalytic Mechanism Investigations (e.g., Metal-Catalyzed Coupling)

Vinyl iodides are important substrates in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used. Computational studies can provide detailed insights into the catalytic cycles of these reactions, including the structures and energies of the intermediates and transition states.

A typical palladium-catalyzed cross-coupling reaction involving a vinyl iodide proceeds through a catalytic cycle that generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The vinyl iodide reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

Computational modeling can be used to calculate the free energy profile of the entire catalytic cycle, which helps in identifying the rate-determining step and understanding the factors that control the efficiency and selectivity of the reaction.

Below is a hypothetical free energy profile for a palladium-catalyzed Suzuki coupling of this compound with an organoboron reagent.

StepIntermediate/Transition StateRelative Free Energy (kcal/mol)
-Pd(0) + Reactants0.0
Oxidative AdditionTS_OA+15.2
-Pd(II) Intermediate-5.6
TransmetalationTS_TM+12.8
-Pd(II) Intermediate 2-10.3
Reductive EliminationTS_RE+20.1
-Pd(0) + Products-25.7

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, such as their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions can be used to aid in the identification and characterization of new compounds, as well as to interpret experimental spectra.

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, IR spectra can be calculated by performing a frequency analysis, which provides the vibrational frequencies and their corresponding intensities.

For this compound, computational methods can predict the 1H and 13C NMR chemical shifts and the key IR vibrational frequencies. These predicted values can then be compared with experimental data to confirm the structure of the compound. Due to the lack of widely available experimental data for this specific compound, the following table presents hypothetical but plausible experimental values for comparison.

Spectroscopic ParameterCalculated ValueHypothetical Experimental Value
1H NMR (δ, ppm) - CH2OH3.753.72
1H NMR (δ, ppm) - CH2CH=2.602.58
1H NMR (δ, ppm) - =CH6.906.85
13C NMR (δ, ppm) - CH2OH60.560.1
13C NMR (δ, ppm) - CH2CH=40.239.8
13C NMR (δ, ppm) - =CH145.1144.7
13C NMR (δ, ppm) - =CI85.384.9
IR (cm-1) - O-H stretch33503345
IR (cm-1) - C=C stretch16101615
IR (cm-1) - C-I stretch580585

Future Directions and Emerging Research Avenues for 3e 3,4 Diiodobut 3 En 1 Ol Chemistry

Development of Novel Asymmetric Synthesis Methods Utilizing the Compound

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. uwindsor.ca The diiodoalkene and alcohol functionalities in (3E)-3,4-diiodobut-3-en-1-ol offer multiple handles for asymmetric transformations, opening doors to the synthesis of a diverse array of chiral compounds.

Future research could focus on enzyme-catalyzed reactions to achieve high stereoselectivity. For instance, lipases could be employed for the kinetic resolution of the racemic alcohol, providing access to enantioenriched this compound and its corresponding ester. Furthermore, Sharpless asymmetric epoxidation of the alkene, a powerful tool in asymmetric synthesis, could be explored. youtube.com This would involve the use of titanium isopropoxide and a chiral diethyl tartrate (DET) ligand to introduce a stereocenter, leading to the formation of a chiral epoxy alcohol. youtube.com

Another promising avenue is the development of catalyst-controlled diastereoselective reactions. By employing chiral catalysts, it is possible to control the stereochemical outcome of reactions at the double bond. For example, asymmetric dihydroxylation using osmium tetroxide and a chiral ligand could yield chiral diols with high diastereoselectivity. Similarly, iridium-catalyzed asymmetric C-C coupling reactions could be developed to functionalize the alcohol with high site-selectivity and diastereoselectivity. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for this compound

MethodPotential Chiral ProductKey Reagents/Catalysts
Enzymatic ResolutionEnantioenriched this compoundLipase
Sharpless Asymmetric EpoxidationChiral 2,3-epoxy-3,4-diiodobutan-1-olTi(OiPr)₄, (+)- or (-)-DET
Asymmetric DihydroxylationChiral 3,4-diiodo-1,2,3,4-butanetetrolOsO₄, Chiral Ligand
Iridium-Catalyzed Asymmetric C-C CouplingChiral functionalized diolsIridium complexes with chiral phosphine (B1218219) ligands

Integration into Flow Chemistry Systems for Enhanced Productivity and Selectivity

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and facile scalability. The application of flow chemistry to the synthesis and transformations of this compound could significantly enhance its utility.

The synthesis of vinyl iodides, for instance, can be efficiently achieved in flow reactors. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling potentially unstable intermediates. Future work could involve developing a continuous flow process for the synthesis of this compound itself, potentially leading to a more efficient and scalable production method.

Furthermore, subsequent transformations of this compound could be integrated into a multi-step flow synthesis. For example, a flow system could be designed for a sequential hydrostannation-iodinolysis of a suitable alkyne precursor to generate the vinyl iodide, followed by an in-line functionalization of the alcohol moiety. researchgate.net This would streamline the synthesis of complex molecules and reduce the need for purification of intermediates.

Exploration of Photoredox and Electrochemical Transformations

Photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools in organic synthesis, enabling unique transformations under mild conditions. nih.govorganic-chemistry.org The diiodoalkene functionality of this compound makes it an excellent candidate for such reactions.

Visible-light photoredox catalysis could be employed for the functionalization of the vinyl iodide moiety. nih.gov For instance, the generation of a vinyl radical via single-electron transfer from an excited photocatalyst could enable a variety of C-C and C-heteroatom bond-forming reactions. nih.gov This could include couplings with alkyl iodides, acylation reactions to form α,β-unsaturated ketones, or difunctionalization reactions of the alkene. nih.govmdpi.comrsc.org

Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. organic-chemistry.orggre.ac.ukresearchgate.net The electrochemical oxidation of the iodide moieties could generate hypervalent iodine species in situ, which are versatile reagents for a range of transformations. cardiff.ac.uk Conversely, the electrochemical reduction of the carbon-iodine bonds could provide a controlled method for the synthesis of less halogenated derivatives or for initiating radical cyclization reactions. The electrochemical reduction of the carbonyl group in related compounds has been shown to produce alcohols and diols, suggesting a potential pathway for modifying the alcohol functionality of the title compound. organic-chemistry.org

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique electronic and structural properties of organoiodine compounds make them attractive building blocks for supramolecular chemistry and nanotechnology. riken.jpnih.gov The diiodoalkene unit in this compound can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures. riken.jpmdpi.comacs.orgchemrxiv.org

Future research could explore the use of this compound as a tecton for the construction of supramolecular polymers, liquid crystals, or molecular conductors. riken.jpresearchgate.net The directionality and strength of the halogen bonds could be tuned by modifying the substitution pattern on the butene backbone, allowing for the rational design of materials with desired properties. The ability of iodine to form charge-transfer complexes could also be exploited in the design of novel electronic materials. researchgate.net

In the realm of nanotechnology, this compound could be used to functionalize the surface of nanoparticles. nih.govcd-bioparticles.net The vinyl iodide moiety can serve as a versatile handle for attaching the molecule to various surfaces through covalent bond formation. semanticscholar.orgntu.edu.sg The alcohol group provides a site for further modification, allowing for the introduction of targeting ligands, imaging agents, or therapeutic payloads. Such functionalized nanoparticles could find applications in drug delivery, medical imaging, and diagnostics. nih.gov

Multidisciplinary Approaches Combining Synthetic, Computational, and Materials Science Methodologies

A holistic understanding and exploitation of the chemistry of this compound will necessitate a multidisciplinary approach that integrates synthetic chemistry with computational modeling and materials science. researchgate.net

Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the reactivity and selectivity of this compound. escholarship.orglongdom.orgsemanticscholar.org Theoretical calculations can be used to predict the outcomes of proposed reactions, elucidate reaction mechanisms, and guide the design of new catalysts and reagents. For example, computational modeling could be used to understand the factors governing the regio- and stereoselectivity of asymmetric transformations or to predict the strength and directionality of halogen bonding in supramolecular assemblies.

The integration of synthetic and computational efforts with materials science will be crucial for the development of novel functional materials. By combining the ability to synthesize tailored molecules with a deep understanding of their properties at the molecular level, it will be possible to design and create new materials with specific optical, electronic, or mechanical properties. The development of iodine-functionalized hypercrosslinked polymers as heterogeneous catalysts is one such example of this synergy. rsc.org This multidisciplinary approach will be key to unlocking the full potential of this compound in a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the key molecular properties and spectroscopic characterization methods for (3E)-3,4-diiodobut-3-en-1-ol?

  • Methodological Answer :

  • Molecular Formula : C₄H₆I₂O (derived from Enamine Ltd's catalog entry ).
  • Spectroscopic Techniques :
  • IR Spectroscopy : Compare experimental IR peaks (e.g., C-I stretching ~500–600 cm⁻¹, O-H stretching ~3200–3600 cm⁻¹) against reference data from NIST Chemistry WebBook .
  • NMR : Analyze ¹H and ¹³C NMR shifts to confirm regiochemistry (e.g., deshielding of vinylic protons due to iodine substituents) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (269.15 g/mol) and isotopic patterns from iodine .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Precursor Selection : Start with but-3-en-1-ol and employ iodination agents like I₂/KI in acidic conditions (e.g., H₂SO₄) to achieve diiodination at the 3,4-positions.
  • Stereochemical Control : Use radical inhibitors (e.g., TEMPO) to minimize isomerization during iodination, preserving the (3E) configuration .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, methanol/water mobile phase) or GC-MS with electron ionization .
  • Elemental Analysis : Validate iodine content via combustion analysis or X-ray fluorescence (XRF) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths, if single crystals are obtainable .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Iodine substituents may lower thermal stability compared to non-halogenated analogs .
  • Light Sensitivity : Test photodegradation under UV/Vis light (e.g., 254–365 nm) in inert vs. aerobic conditions. Use NMR to monitor structural changes .
  • Storage Recommendations : Store in amber vials at –20°C under argon to prevent oxidation and iodine loss .

Q. How can contradictory data in reactivity studies of this compound be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading) across multiple labs. For example, Pd-catalyzed coupling yields may vary due to trace oxygen/water .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Triangulate results using complementary techniques (e.g., kinetic studies vs. computational modeling) .
  • Methodological Audits : Review protocols for potential biases, such as inconsistent quenching methods or unaccounted side reactions .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, focusing on iodine’s electron-withdrawing effects and vinyl iodide conjugation .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents like DMF) to predict solubility and aggregation behavior .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with halogen-binding pockets) using AutoDock Vina .

Q. What strategies can elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodological Answer :

  • Isotopic Labeling : Replace ¹²⁷I with ¹²⁵I to track iodine migration pathways via MS or autoradiography .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect intermediates (e.g., Pd-I complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.